molecular formula C8H11O3.Na<br>C8H11NaO3 B12659951 Methyl 2-acetylpent-4-enoate, sodium salt CAS No. 85392-48-9

Methyl 2-acetylpent-4-enoate, sodium salt

Cat. No.: B12659951
CAS No.: 85392-48-9
M. Wt: 178.16 g/mol
InChI Key: GNQNAHQOYUQZNL-UHDJGPCESA-M
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Description

Methyl 2-acetylpent-4-enoate, sodium salt is a chemical compound with the molecular formula C8H11O3.Na. . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetylpent-4-enoate, sodium salt typically involves the reaction of methyl 2-acetylpent-4-enoate with a sodium base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetylpent-4-enoate, sodium salt can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-acetylpent-4-enoate, sodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-acetylpent-4-enoate, sodium salt involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It may also participate in enzyme-catalyzed reactions, where it can be converted into different products through specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 2-acetylpent-4-enoate, sodium salt include:

    Methyl 2-acetylpent-4-enoate: The parent compound without the sodium salt.

    2-Acetyl-2-sodio-4-pentenoic acid: A related compound with a carboxylic acid group instead of a methyl ester.

    Sodium 2-acetylpent-4-enoate: A similar compound with a different ester group.

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the sodium salt enhances its solubility in water and other polar solvents, making it more versatile in various chemical reactions and applications .

Properties

CAS No.

85392-48-9

Molecular Formula

C8H11O3.Na
C8H11NaO3

Molecular Weight

178.16 g/mol

IUPAC Name

sodium;(2E)-3-methoxycarbonylhexa-2,5-dien-2-olate

InChI

InChI=1S/C8H12O3.Na/c1-4-5-7(6(2)9)8(10)11-3;/h4,9H,1,5H2,2-3H3;/q;+1/p-1/b7-6+;

InChI Key

GNQNAHQOYUQZNL-UHDJGPCESA-M

Isomeric SMILES

C/C(=C(/CC=C)\C(=O)OC)/[O-].[Na+]

Canonical SMILES

CC(=C(CC=C)C(=O)OC)[O-].[Na+]

Origin of Product

United States

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